molecular formula C18H14Cl2N4OS2 B2364108 3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-43-4

3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2364108
CAS RN: 862829-43-4
M. Wt: 437.36
InChI Key: RPPDIICXHFXIKC-UHFFFAOYSA-N
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Description

The compound “3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole ring and a benzo[d]thiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .

Scientific Research Applications

Catalysis in Synthesis

The compound's structural family has been utilized in catalysis for synthesis. For instance, similar compounds have been used as efficient catalysts in the synthesis of derivatives like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, a class to which this compound belongs, have shown effectiveness as corrosion inhibitors for metals. For example, specific derivatives have been studied for their ability to inhibit corrosion of oil-well tubular steel in hydrochloric acid solutions (Yadav, Sharma & Kumar, 2015).

Antioxidant and Antimicrobial Activities

Compounds in this chemical family have been investigated for their antioxidant and antimicrobial activities. One study prepared derivatives and found significant antioxidant activity, comparable to standard drugs like ascorbic acid (Gopi, Sastry & Dhanaraju, 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an antiviral, antifungal, or anticancer agent . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

3-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)13(20)8-11/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPDIICXHFXIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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